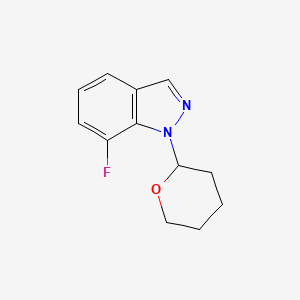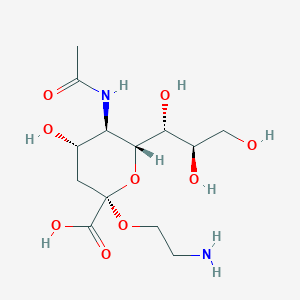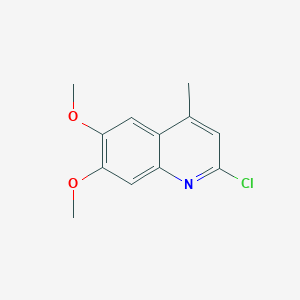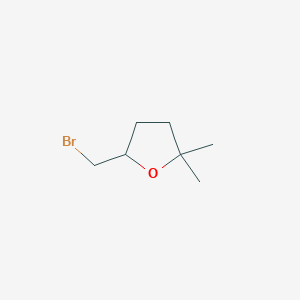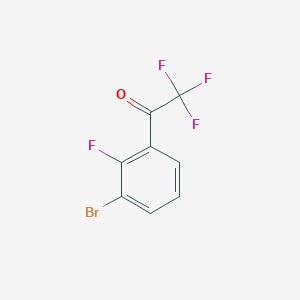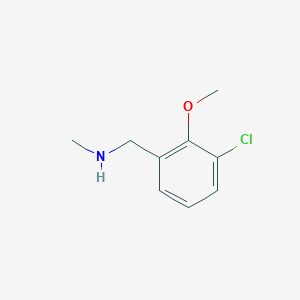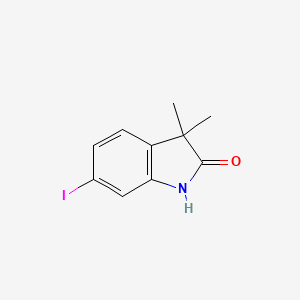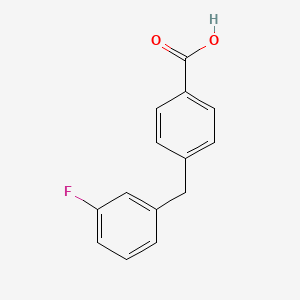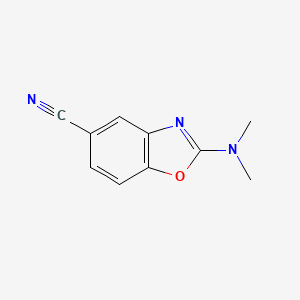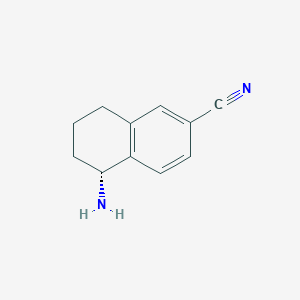
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate
Übersicht
Beschreibung
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate (TBHPC) is a small molecule that has been used in a variety of scientific research applications. TBHPC is a carbamate ester and is commonly used as a chiral auxiliary in asymmetric synthesis. This molecule has been studied extensively in recent years due to its potential applications in medicine and biochemistry. We will also discuss the future directions for research involving TBHPC.
Wissenschaftliche Forschungsanwendungen
Oxidation and Metabolism Studies
Studies on related carbamate compounds, such as 3,5-di-tert.-butylphenyl N-methylcarbamate, reveal insights into their oxidation processes and metabolic pathways in both insects and mammals. These studies are crucial for understanding how these compounds are processed biologically, with implications for both environmental impact and potential therapeutic applications (Douch & Smith, 1971).
Photocatalysis and Chemical Synthesis
The photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl derivatives highlights innovative methods in chemical synthesis, enabling the creation of complex organic molecules like 3-aminochromones under mild conditions. Such research underscores the role of tert-butyl carbamate derivatives in facilitating new synthetic pathways, potentially leading to novel drug molecules or materials (Wang et al., 2022).
Polymer Science
In the field of materials science, tert-butyl groups have been utilized to modify polymers, such as in the study of free volume manipulation of polyimides. By appending tert-butoxycarbonyl (t-BOC) onto polyimides and subsequently removing it, researchers can alter the physical packing structure of polymers, affecting their gas transport properties. This research has implications for developing more efficient materials for gas separation technologies (Lin et al., 2020).
Analytical Chemistry Applications
The development of methods for the simultaneous determination of various metabolites in biological samples, utilizing derivatives such as tert-butyldimethylsilyl, demonstrates the importance of tert-butyl carbamate derivatives in analytical chemistry. These methods are essential for clinical diagnostics and pharmacokinetic studies, providing insights into the metabolism of drugs and the diagnosis of diseases (Muskiet et al., 1981).
Organic Synthesis
The use of tert-butyl carbamate derivatives in the synthesis of complex organic molecules is further exemplified in studies focusing on N-(Boc) nitrone equivalents. Such research facilitates the development of novel synthetic routes, contributing to advancements in organic chemistry and medicinal chemistry (Guinchard et al., 2005).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(2-hydroxyanilino)-3-oxopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-9-8-12(18)16-10-6-4-5-7-11(10)17/h4-7,17H,8-9H2,1-3H3,(H,15,19)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCYJQNDTZAABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

